molecular formula C21H18N2OS B2418483 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-39-2

3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2418483
CAS No.: 1105236-39-2
M. Wt: 346.45
InChI Key: HCBKKQJIURGSDI-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as part of a program to develop new antitubercular agents .


Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The specific synthesis process for “this compound” is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones was investigated by X-ray diffraction . In crystals, the tautomeric form with a localized N(1)=C(2) bond is realized. A comparative analysis of the two structures using the literature data is given to examine the conjugation effect on the geometrical parameters of a pseudoaromatic pyrimidine system .

Scientific Research Applications

Synthesis Techniques and Heterocyclic Chemistry

The synthesis and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been explored extensively due to their significant pharmacophore presence in various biologically active compounds. One study by Davoodnia et al. (2009) developed a new route to synthesize 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, which could potentially include the synthesis of compounds similar to 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, through heterocyclization followed by air oxidation (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).

Biological Activities

Research on thieno[3,2-d]pyrimidin-4(3H)-one derivatives also includes evaluating their biological activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and tested them for antimicrobial activities, indicating potential for the development of antimicrobial agents from similar compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Another study by Narayana, Rao, and Rao (2009) reported the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and evaluated their antibacterial activity, highlighting the potential for thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new antibacterial agents (Narayana, Rao, & Rao, 2009).

Anticancer Potential

Kamdar, Haveliwala, Mistry, and Patel (2011) explored the antitubercular and antimicrobial activities of novel chromeno[2,3-d]pyrimidine derivatives, indicating the broader applicability of thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives in treating various diseases, including potential anticancer properties (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Nonlinear Optical Properties

The structural and electronic properties of thienopyrimidine derivatives have been a subject of interest for their potential applications in nonlinear optics (NLO) and optoelectronic devices. A study by Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives, highlighting the significance of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in NLO fields (Hussain et al., 2020).

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-8-9-15(2)17(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBKKQJIURGSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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